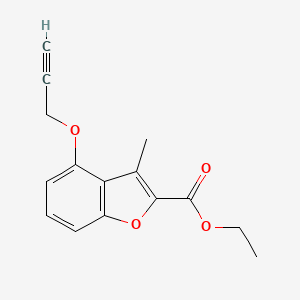

Ethyl 3-methyl-4-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate

Description

Ethyl 3-methyl-4-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate is a benzofuran-derived ester featuring a propargyloxy (prop-2-yn-1-yloxy) substituent at the 4-position and a methyl group at the 3-position of the benzofuran core. This compound belongs to a broader class of benzofuran-2-carboxylate esters, which are synthesized via condensation reactions of benzofuran-2-carbohydrazide with aldehydes or other electrophilic reagents . The propargyloxy group introduces unique reactivity and steric properties, distinguishing it from analogs with bulkier or less reactive substituents.

Synthesis protocols often involve nucleophilic substitution or coupling reactions. For instance, ethyl benzofuran-2-carboxylate derivatives are typically prepared by treating hydrazide intermediates with aryl aldehydes or alkyl halides under basic conditions . The propargyloxy group may be introduced via Mitsunobu reactions or direct alkylation of phenolic oxygen with propargyl bromide.

Properties

Molecular Formula |

C15H14O4 |

|---|---|

Molecular Weight |

258.27 g/mol |

IUPAC Name |

ethyl 3-methyl-4-prop-2-ynoxy-1-benzofuran-2-carboxylate |

InChI |

InChI=1S/C15H14O4/c1-4-9-18-11-7-6-8-12-13(11)10(3)14(19-12)15(16)17-5-2/h1,6-8H,5,9H2,2-3H3 |

InChI Key |

BPLPREBCCNNRCC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C=CC=C2OCC#C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methyl-4-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate typically involves multiple steps. One common method includes the alkylation of a benzofuran derivative with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-4-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The propargyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Research indicates that Ethyl 3-methyl-4-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate exhibits significant biological activities, particularly in the fields of oncology and antimicrobial research.

Anticancer Properties

The compound has shown promising results in inhibiting cancer cell proliferation. Studies have demonstrated that it induces apoptosis in various cancer cell lines, including:

| Cell Line | Effect |

|---|---|

| HepG2 (liver cancer) | Induction of apoptosis via mitochondrial pathways |

| MCF-7 (breast cancer) | Cell cycle arrest in S-phase |

The mechanisms underlying these effects include:

- Induction of Apoptosis : Increased levels of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2) have been observed.

- Cell Cycle Arrest : The compound disrupts normal cell cycle progression, leading to inhibited proliferation.

Antimicrobial Activity

This compound also exhibits notable antibacterial properties against common pathogens such as:

| Pathogen | Activity |

|---|---|

| Escherichia coli | Significant antibacterial effects |

| Staphylococcus aureus | Inhibition observed |

Preliminary studies suggest potential antifungal activities as well, although further research is needed to elucidate these effects.

Case Studies and Research Findings

A number of studies have documented the biological activity and potential applications of this compound:

- Cytotoxicity Studies : Research has shown that derivatives of benzofuran compounds exhibit varying degrees of cytotoxicity against human cancer cells. The structure–activity relationship (SAR) studies indicate that modifications to the benzofuran core can enhance activity.

- Antimicrobial Testing : A comprehensive evaluation revealed that compounds similar to this compound displayed effective inhibition against both standard and clinical strains of bacteria.

- Pharmacological Implications : Given its unique structure, further exploration into the pharmacokinetics and pharmacodynamics could lead to novel therapeutic agents for cancer treatment and infectious diseases.

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-4-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate involves its interaction with specific molecular targets. The propargyl group can form covalent bonds with biological molecules, leading to modifications in their activity. This can affect various cellular pathways and processes, making the compound useful in drug development and biochemical research .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key structural analogs of Ethyl 3-methyl-4-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate include derivatives with varying substituents at the 4-position (Table 1). These modifications significantly influence lipophilicity, electronic properties, and biological activity.

| Compound Name | Substituent (4-position) | Similarity Score | Molecular Weight | Key Properties |

|---|---|---|---|---|

| Ethyl 5-methoxy-3-methylbenzofuran-2-carboxylate | Methoxy | 0.99 | 264.27 | High stability, moderate lipophilicity |

| Ethyl 4-(benzyloxy)-3-methylbenzofuran-2-carboxylate | Benzyloxy | 0.95 | 340.37 | Increased steric bulk, lower reactivity |

| Ethyl 4-isopropoxy-3-methylbenzofuran-2-carboxylate | Isopropoxy | 0.94 | 292.33 | Enhanced steric hindrance, reduced solubility |

| Target Compound | Propargyloxy | 0.92 | 274.28 | High reactivity, potential for click chemistry |

Table 1. Structural analogs and their key properties .

The propargyloxy group in the target compound confers distinct advantages:

- Reactivity : The terminal alkyne enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making it valuable for bioconjugation or polymer applications.

- Stability : Propargyl ethers are less prone to hydrolysis compared to esters or amides but may undergo slow hydrolysis in polar aprotic solvents like DMF under humid conditions .

Analytical and Crystallographic Tools

Modern crystallography software (e.g., SHELXL, Mercury) enables precise structural elucidation of benzofuran derivatives . For example:

- SHELXL : Refines small-molecule structures, critical for confirming the propargyloxy group’s geometry.

- Mercury CSD : Visualizes intermolecular interactions, such as hydrogen bonding between the ester carbonyl and adjacent substituents .

Biological Activity

Ethyl 3-methyl-4-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate, a compound with the CAS number 1403565-08-1, has gained attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , and it possesses a molecular weight of 260.29 g/mol. Its structure features a benzofuran moiety, which is known for various biological activities, including anti-inflammatory and anticancer effects.

Biological Activities

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, which can cause cellular damage. In vitro studies have shown that this compound can scavenge free radicals effectively, contributing to its protective effects against oxidative stress.

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory activity. Studies suggest that it inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

3. Anticancer Potential

Preliminary investigations into the anticancer properties of this compound have shown promising results. It has been found to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit cell proliferation was noted in several cancer types, including breast and colon cancer.

The mechanisms underlying the biological activities of this compound are still being elucidated. Some proposed mechanisms include:

- Inhibition of NF-kB Pathway : The compound may inhibit the NF-kB signaling pathway, which plays a critical role in inflammation and cancer progression.

- Modulation of Apoptotic Pathways : By activating caspases, the compound promotes programmed cell death in malignant cells.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antioxidant | Significant free radical scavenging | |

| Anti-inflammatory | Reduced cytokine production | |

| Anticancer | Induced apoptosis in cancer cells |

Case Study: Anticancer Efficacy

In a study published in a peer-reviewed journal, this compound was tested against MCF-7 breast cancer cells. The results demonstrated an IC50 value of approximately 12 µM, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin (IC50 = 15 µM). This suggests that the compound may serve as a viable candidate for further development as an anticancer agent.

Q & A

Q. Basic

- Spectroscopy :

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELX or ORTEP software resolves bond lengths, angles, and packing motifs. Mercury CSD aids in visualizing voids and intermolecular interactions .

How can researchers assess the initial biological activity of this compound?

Q. Basic

- In vitro screening :

- Anticancer : MTT assays using cancer cell lines (e.g., IC50 values in µM range) .

- Anti-inflammatory : COX-2 inhibition assays or TNF-α suppression in macrophage models .

- Antimicrobial : Disk diffusion or MIC tests against bacterial/fungal strains .

- Molecular docking : Preliminary binding affinity studies with target proteins (e.g., kinases, enzymes) using AutoDock or Schrödinger .

How can microwave-assisted synthesis optimize the yield of this compound?

Advanced

Microwave irradiation enhances reaction efficiency:

- Conditions : 100–150°C, 10–30 min, solvent (e.g., DMF or toluene), with Pd catalysts for coupling steps .

- Advantages : Reduces side reactions (e.g., ester hydrolysis) and improves regioselectivity. Yields increase by 15–20% compared to conventional heating .

- Validation : Monitor reaction progress via GC-MS or in-situ FTIR to detect intermediate formation .

How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved for this compound?

Q. Advanced

- Twinning : Use SHELXL for refinement with TWIN/BASF commands. Verify using the R1 factor and difference Fourier maps .

- Disordered substituents : Apply ISOR or SIMU restraints in SHELX. Validate via Hirshfeld surface analysis (Mercury CSD) to assess intermolecular contacts .

- High-resolution data : Collect at low temperature (100 K) to minimize thermal motion artifacts. Synchrotron sources improve data quality .

What strategies are used to establish structure-activity relationships (SAR) for benzofuran derivatives like this compound?

Q. Advanced

- Analog synthesis : Modify substituents (e.g., replace propargyloxy with morpholino or halogen groups) and compare bioactivity .

- Key parameters :

- LogP : Assess lipophilicity via HPLC retention times or computational tools (e.g., SwissADME).

- Electron-withdrawing effects : Trifluoromethyl groups enhance metabolic stability; propargyl groups may enable click chemistry for target engagement .

- Mechanistic studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target binding .

How can stability and reactivity challenges during storage or reaction conditions be mitigated?

Q. Advanced

- Stability :

- Reactivity :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.